N-ethyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
Description
N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a nitrophenyl group and a dihydrophthalazinyl moiety
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-ethyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C18H16N4O4/c1-2-19-16(23)11-21-18(24)15-9-4-3-8-14(15)17(20-21)12-6-5-7-13(10-12)22(25)26/h3-10H,2,11H2,1H3,(H,19,23) |
InChI Key |
KIVFPCUTABBTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . This intermediate is then subjected to further reactions to introduce the ethyl and dihydrophthalazinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position.
Scientific Research Applications
N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the dihydrophthalazinyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetanilide: A nitro derivative of acetanilide used in dye production.
2-Cyano-N-(4-nitrophenyl)acetamide: An intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
N-ETHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its combination of a nitrophenyl group and a dihydrophthalazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
